N-[2-(3-{[(benzylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]thiophene-2-carboxamide
Description
N-[2-(3-{[(benzylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]thiophene-2-carboxamide is a complex organic compound that features a unique structure combining indole, thiophene, and benzylamine moieties
Properties
IUPAC Name |
N-[2-[3-[2-(benzylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2S2/c28-23(26-15-18-7-2-1-3-8-18)17-31-22-16-27(20-10-5-4-9-19(20)22)13-12-25-24(29)21-11-6-14-30-21/h1-11,14,16H,12-13,15,17H2,(H,25,29)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYAVHXQIMAJQHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-{[(benzylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common route begins with the preparation of the indole derivative, followed by the introduction of the thiophene and benzylamine groups. Key steps include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other indole-forming reactions.
Attachment of the Thiophene Group: This step often involves a palladium-catalyzed cross-coupling reaction.
Introduction of the Benzylamine Moiety: This can be done through nucleophilic substitution or reductive amination.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-{[(benzylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The benzylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the reaction.
Major Products
The major products of these reactions depend on the specific conditions used but can include sulfoxides, alcohols, and substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Medicine: Preliminary studies suggest it may have therapeutic potential in treating certain diseases.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-[2-(3-{[(benzylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]thiophene-2-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its indole and benzylamine moieties. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
N-[2-(3-{[(benzylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]thiophene-2-carboxamide: shares structural similarities with other indole and thiophene derivatives, such as:
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various fields.
Biological Activity
N-[2-(3-{[(benzylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]thiophene-2-carboxamide is a complex organic compound featuring an indole moiety, a benzylcarbamoyl group, and a thiophene structure. This compound has garnered attention due to its potential biological activities, which may include enzyme inhibition, receptor modulation, and therapeutic applications in various diseases.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound contains functional groups that are known to engage in significant interactions with biological targets, enhancing its potential efficacy against various diseases.
The biological activity of this compound is hypothesized to involve the following mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, potentially modulating metabolic pathways relevant to disease states.
- Receptor Binding : It may bind to various receptors, influencing signaling pathways that are crucial for cellular responses.
1. Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of indole and benzamide have shown promise in inhibiting tumor growth in various cancer models. A study reported that similar indole derivatives displayed potent efficacy against ovarian cancer xenografts, achieving tumor growth suppression rates exceeding 100% in treated mice .
2. Antimicrobial Properties
The compound's structural components suggest potential antimicrobial activities. Compounds with thiophene and indole moieties have been documented to possess antibacterial effects against pathogens like Staphylococcus aureus and Escherichia coli. In vitro assays revealed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .
3. Anti-inflammatory Effects
The presence of the benzylcarbamoyl group may contribute to anti-inflammatory properties. Compounds with similar structures have been shown to modulate inflammatory pathways, reducing cytokine production in cellular models .
Research Findings and Case Studies
Synthesis and Structural Analysis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the indole derivative.
- Introduction of the benzylcarbamoyl group.
- Coupling with thiophene-2-carboxylic acid under specific conditions.
Analytical techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Q & A
Basic Research Question
- Bacterial strains : Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) models. Include ATCC reference strains for reproducibility .
- Assay design :
- MIC determination : Broth microdilution (CLSI guidelines) with 96-well plates, 18–24 hr incubation .
- Controls : Positive (ciprofloxacin) and negative (DMSO vehicle) controls.
- Cell viability : Pair with mammalian cell lines (e.g., HEK293) to assess selectivity indices .
Advanced extension : Use time-kill assays to distinguish bacteriostatic vs. bactericidal effects .**
How can computational methods (e.g., molecular docking) predict the mechanism of action against biological targets like bacterial enzymes?
Advanced Research Question
- Target selection : Prioritize enzymes critical to bacterial survival (e.g., DNA gyrase, dihydrofolate reductase) .
- Docking workflow :
- Protein preparation : Retrieve crystal structures (PDB), remove water, add hydrogens.
- Ligand preparation : Optimize compound geometry (Avogadro) and assign charges (AM1-BCC).
- Binding site analysis : Use AutoDock Vina or Schrödinger to simulate binding poses. Validate with co-crystallized ligands .
- Contradiction resolution : If docking scores conflict with experimental IC₅₀ values, consider protein flexibility (MD simulations) or allosteric binding pockets .**
What strategies mitigate oxidative degradation of the sulfanyl (-S-) group during long-term stability studies?
Advanced Research Question
- Degradation pathways : Sulfur oxidation to sulfoxide/sulfone under light or O₂ exposure .
- Stabilization methods :
- Storage : Argon-purged vials, -20°C, with desiccants (silica gel).
- Formulation : Add antioxidants (0.1% BHT) in DMSO stock solutions .
- Analytical monitoring : Use LC-MS (ESI+) to track [M+H]⁺ and [M+H+16]⁺ (sulfoxide) peaks over time .**
How can structure-activity relationship (SAR) studies guide the modification of the benzylcarbamoyl group to enhance potency?
Advanced Research Question
- Key modifications :
- Methodology :
What analytical techniques are critical for confirming the regioselectivity of the indole sulfanylation reaction?
Basic Research Question
- Regioselectivity challenges : Competing substitution at indole C-2 vs. C-3 positions.
- Techniques :
- NOESY NMR : Detect spatial proximity between sulfanyl protons and indole NH .
- X-ray crystallography : Resolve atomic positions (if crystals are obtainable) .
- Isotopic labeling : Use ³⁵S-labeled reagents to track substitution sites via autoradiography .
How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?
Advanced Research Question
- Potential causes :
- Mitigation :
- Prodrug design : Modify carboxyl groups to esters for improved absorption .
- Co-administration : Pair with CYP450 inhibitors (e.g., ketoconazole) to prolong half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
